孕-4,9(11),16-三烯-3,20-二酮

描述

Synthesis Analysis

The synthesis of Pregna-4,9(11),16-triene-3,20-dione and its analogues typically involves multi-step chemical processes. A notable example is the three-step synthesis from 3 beta-hydroxy-16 alpha, 17-epoxy-16 beta-methyl-5 alpha-pregn-9(11)-en-20-one, achieving an overall yield of 35%. These compounds are characterized spectroscopically, discussing the 13C NMR shielding effects briefly (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).

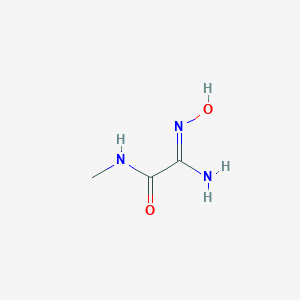

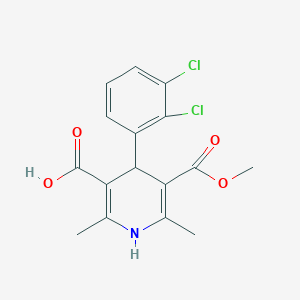

Molecular Structure Analysis

The molecular structure of Pregna-4,9(11),16-triene-3,20-dione derivatives has been elucidated using various spectroscopic techniques, including 1H and 13C NMR. Studies have confirmed structures of metabolites formed during the microbial conversion, emphasizing the significance of mass spectrometry and NMR spectroscopy in determining structural configurations (Fokina & Donova, 2003).

科学研究应用

合成皮质类固醇的中间体:它作为合成氢化可的松和泼尼松龙等皮质类固醇的重要中间体 (Lưu Đức Huy 等人,2015)。

工业中皮质类固醇的前体:孕四烯二酮用作在工业环境中合成皮质类固醇的有用前体 (Yongjun Liu 等人,2022)。

氟美松的合成:该化合物的一个衍生物的化学选择性氢化导致合成氟美松,一种皮质类固醇,总产率为 45% (Andrés Marcos-Escribano 等人,2009)。

改进的生物脱氢工艺:研究重点是改进这种化合物(皮质类固醇的前体)的生物脱氢,而不是其直接治疗应用 (Jin Huang 等人,2012)。

类固醇类似物的合成:它参与合成具有芳香 C 环的类固醇类似物,例如 17-羟基-18-去甲基-17α-孕-4,8,11,13-四烯-3,20-二酮 (P. Burden 等人,1987)。

类固醇骨架重排:在涉及该化合物的反应中,观察到类固醇 1,3-二烯向 3 的骨架重排 (O. P. Shestak 等人,1988)。

用于治疗应用的氚标记类似物:孕酮的氚标记类似物,例如该化合物的衍生物,具有潜在的治疗应用 (V. Shevchenko 等人,1998)。

被 Nocardioides simplex VKM 转化:细菌 Nocardioides simplex VKM Ac-2033D 通过转化相关化合物,选择性地从 9α-羟基雄烯中产生现代糖皮质激素的前体 (V. Fokina 和 M. Donova,2003)。

未来方向

The future directions of Pregna-4,9(11),16-triene-3,20-dione research could involve further studies on its synthesis and its use as a common intermediate in the synthesis of some impurities related to dexamethasone and mometasone . Additionally, more research could be conducted on its potential use in the treatment of Duchenne Muscular Dystrophy .

属性

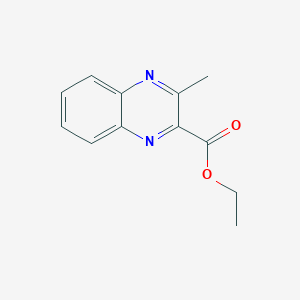

IUPAC Name |

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEZJENWQRMZIX-BVPXEZJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregna-4,9(11),16-triene-3,20-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate](/img/structure/B41910.png)